REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([N:9]([C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[C:10]2[CH:15]=[CH:14][C:13]([C:16]3[CH:21]=[CH:20][C:19]([N:22]([C:29]4[CH:34]=[CH:33][CH:32]=[C:31]([O:35]C)[CH:30]=4)[C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)=[CH:18][CH:17]=3)=[CH:12][CH:11]=2)[CH:6]=[CH:7][CH:8]=1.[I-].[Na+].S1(CCCC1)(=O)=O.O>CC(C)=O.CCCCCCC.C1(C)C=CC=CC=1>[C:37]1([N:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([OH:2])[CH:4]=2)[C:10]2[CH:11]=[CH:12][C:13]([C:16]3[CH:17]=[CH:18][C:19]([N:22]([C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)[C:29]4[CH:34]=[CH:33][CH:32]=[C:31]([OH:35])[CH:30]=4)=[CH:20][CH:21]=3)=[CH:14][CH:15]=2)[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1 |f:1.2|
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Name
|
N,N'-di(3-methoxyphenyl)-N,N'-diphenyl-[1,1-biphenyl]-4,4'-diamine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC(=CC=C1)OC)C1=CC=CC=C1
|
Name
|
N,N'-diphenyl-N,N'-bis(3-methoxy phenyl)-[1,1'-biphenyl]-4,4'-diamine
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Quantity
|
137.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC(=CC=C1)OC)C1=CC=CC=C1)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
to stir for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by placing into a two liter three-necked round bottom flask
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer and an argon gas inlet
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 60° C
|
Type
|
TEMPERATURE
|
Details
|
to reflux for six hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
The contents of the flask were poured into a 3 liter Erlenmeyer flask
|
Type
|
CUSTOM
|
Details
|
The water layer was decanted
|
Type
|
EXTRACTION
|
Details
|
The methanol solution was extracted with two 400 milliliter portions of hexane
|
Type
|
CUSTOM
|
Details
|
to remove the hexamethyldisiloxane by-products
|
Type
|
CUSTOM
|
Details
|
to remove the solvents
|
Type
|
CUSTOM
|
Details
|
precipitated into 1.5 liters
|
Type
|
FILTRATION
|
Details
|
The off-white solid was filtered
|
Type
|
WASH
|
Details
|
washed with deionized water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude N,N'-diphenyl-N,N'-bis(3-hydroxyphenyl)-[1,1'-biphenyl]-4,4'-diamine was placed into a two liter round-bottom flask
|
Type
|
ADDITION
|
Details
|
containing a magnetic stirrer
|
Type
|
ADDITION
|
Details
|
) was added to the flask
|
Type
|
FILTRATION
|
Details
|
The dark Florisil® was filtered off
|
Type
|
CUSTOM
|
Details
|
leaving a pale yelow toluene solution
|
Type
|
CUSTOM
|
Details
|
to yield a pale yellow viscous oil
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
FILTRATION
|
Details
|
The colorless crystals were filtered
|
Type
|
CUSTOM
|
Details
|
Additional product was obtained
|
Type
|
CUSTOM
|
Details
|
by roto-evaporating the acetone from the filtrate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC(=CC=C1)O)C1=CC=CC=C1)C1=CC(=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |